molecular formula C23H29N3O4S B4651827 1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

Cat. No.: B4651827
M. Wt: 443.6 g/mol
InChI Key: RUORTJCIPMOIQB-UHFFFAOYSA-N
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Description

1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivative under appropriate conditions.

    Substitution with phenyl groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide: can be compared with other piperidine derivatives or compounds with similar functional groups.

    N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: A simpler analog without the piperidine ring.

    Piperidine-4-carboxamide derivatives: Compounds with different substituents on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-16-4-7-20(8-5-16)31(29,30)26(21-9-6-17(2)14-18(21)3)15-22(27)25-12-10-19(11-13-25)23(24)28/h4-9,14,19H,10-13,15H2,1-3H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUORTJCIPMOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
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1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide

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